

AM404 alternative uptake inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: AM404

CAS No.: 183718-77-6

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Pharmacological Profile of AM404

AM404 (N-(4-hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) is a well-characterized inhibitor of endocannabinoid cellular uptake. It operates through a multi-target mechanism to produce its effects [1].

The table below summarizes its primary molecular targets and mechanisms of action.

Target	Mechanism of Action	Functional Consequence
Anandamide (AEA) Transporter [2] [1]	Inhibits cellular reuptake of the endocannabinoid anandamide.	Increases synaptic/anandamide levels, indirectly activating cannabinoid receptors (indirect agonist).
Cannabinoid Receptors (CB1/CB2) [1]	Weak direct agonist activity.	Contributes to cannabinoid-like effects, but is not the primary mechanism.
TRPV1 Receptor [2] [1]	Agonist; activates the transient receptor potential vanilloid type 1 channel.	Can produce both pronociceptive and antinociceptive effects, depending on context (e.g., spinal vs. peripheral).
Voltage-Gated Sodium Channels (Nav1.7, Nav1.8) [1]	Potent inhibitor at nanomolar concentrations.	Mediates peripheral analgesic effects by blocking pain signals in sensory neurons.

Target	Mechanism of Action	Functional Consequence
Cyclooxygenase (COX-1 & COX-2) [1] [3]	Weak inhibitor of arachidonate oxygenation.	Contributes to anti-inflammatory and analgesic effects, though potency is lower than classic NSAIDs.

The following diagram illustrates the core signaling pathways through which **AM404** is known to exert its pharmacological effects, particularly in the context of pain modulation.

Key Experimental Protocols

Here are detailed methodologies for common in vivo experiments using **AM404**, based on published studies.

Neuropathic Pain Model (Chronic Constriction Injury - CCI) in Rats

This protocol is used to evaluate the antihyperalgesic and antiallodynic effects of **AM404** [2] [4].

- **Animals:** Male Wistar or Sprague-Dawley rats (200-220 g).
- **Neuropathy Induction:** Under anesthesia (e.g., sodium pentobarbital 60 mg/kg i.p.), the common sciatic nerve is exposed. Four loose ligatures are tied around the nerve proximal to its trifurcation [2] [4].
- **Drug Treatment:**
 - **AM404 Formulation:** Dissolved in a drop of Tween80, diluted in DMSO (10% in saline) [2] [4].
 - **Dosing:** Administered subcutaneously (s.c.) at 0.5, 1, 5, or 10 mg/kg [2] [4] [5].
 - **Regimen:** Once daily for 7-14 days, starting the day after surgery.
- **Behavioral Testing:**
 - **Thermal Hyperalgesia:** Measured using the Hargreaves plantar test (withdrawal latency to a radiant heat source) [2] [4].
 - **Mechanical Allodynia:** Assessed using a Dynamic Plantar Aesthesiometer (withdrawal threshold to a von Frey-type filament) [2] [4].
- **Mechanism Elucidation (Receptor Antagonism):**
 - To determine receptor involvement, co-administer **AM404** (on day 7) with selective antagonists 90-180 minutes before behavioral testing [2] [4] [6]:
 - **CB1 antagonist:** AM251 (0.5 mg/kg, i.p.) or SR141716 (0.5 mg/kg, i.p.)
 - **CB2 antagonist:** AM630 (1 mg/kg, i.p.) or SR144528 (1 mg/kg, i.p.)

- **TRPV1 antagonist:** Capsazepine (10 mg/kg, i.p.)

Conditioned Place Preference (CPP) to Study Reward

This protocol assesses the effect of **AM404** on the rewarding properties of substances like nicotine [7].

- **Animals:** Male Sprague-Dawley rats (250-275 g).
- **Apparatus:** A two-compartment box with distinct contextual cues.
- **Procedure:**
 - **Pre-test:** Rats freely explore both compartments for 15 min; those with a strong innate preference (>600 s in one side) are excluded.
 - **Conditioning (3 days, twice daily):**
 - **Morning Session:** Saline injection, confinement to one compartment for 20 min.
 - **Afternoon Session:** Drug injection (e.g., nicotine), confinement to the opposite compartment for 20 min.
 - **Test:** After conditioning, rats again have free access to both compartments. The time spent in the drug-paired compartment is compared to the pre-test.
- **AM404 Administration:** Injected intraperitoneally (i.p.) 30 minutes before the afternoon conditioning session [7].

Quantitative Data Summary

The table below consolidates key quantitative findings from the research to facilitate comparison and experimental design.

Experimental Context	AM404 Dose & Route	Key Quantitative Outcome	Citation
Rat Neuropathic Pain (CCI)	0.5 - 10 mg/kg (s.c.)	Dose-dependent prevention of thermal hyperalgesia and mechanical allodynia.	[2] [4]
Receptor Antagonism in CCI	10 mg/kg (s.c.)	Partial reversal by individual CB1, CB2, or TRPV1 antagonists; complete reversal by all three combined.	[2] [4]

Experimental Context	AM404 Dose & Route	Key Quantitative Outcome	Citation
Spinal Fos Expression in CCI	5 mg/kg (i.p.)	Significant reduction in Fos-positive neurons in spinal dorsal horn after non-noxious stimulation.	[8]
Nicotine-Induced CPP	1.25 - 10 mg/kg (i.p.)	Prevented development of nicotine-induced place preference.	[7]
Nicotine-Induced Dopamine Release	5 mg/kg (i.p.)	Reduced nicotine-induced increase in extracellular dopamine in nucleus accumbens shell.	[7]
Recognition Memory	0.5 - 5 mg/kg (i.p.)	Impaired novel object recognition under high-arousal conditions; no effect under low-arousal conditions.	[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind AM404's analgesic effect? Its primary mechanism is the inhibition of anandamide reuptake, elevating endogenous anandamide levels to indirectly activate cannabinoid CB1 receptors [2] [1]. However, its effect is a result of action on multiple targets, including potent blockade of Nav1.7 and Nav1.8 sodium channels [1].

Q2: How do I dissect the contribution of different receptors (CB1, TRPV1) in AM404's action? The standard method is to use selective receptor antagonists. For example, pre-treatment with the CB1 antagonist AM251 can reverse the antihyperalgesic effects of AM404, while the TRPV1 antagonist capsazepine may block its TRPV1-mediated actions [2] [4] [6]. A complete reversal of effect often requires blocking multiple pathways simultaneously [2] [4].

Q3: Are AM404's effects on memory and reward related? Yes, research shows that AM404 can modulate recognition memory in a context-dependent manner and counteract the rewarding effects of nicotine [5] [7]. These effects are likely linked to its ability to modulate endocannabinoid signaling in brain regions like the hippocampus and the mesolimbic dopamine system [7] [5].

Q4: What are critical formulation considerations for in vivo AM404 studies? AM404 has low solubility in aqueous solutions. A common and effective vehicle is a solution of Tween80, DMSO, and saline (e.g., 10% Tween80, 10% DMSO, 80% saline) [2] [4] [5]. Consistency in vehicle and administration route (s.c. or i.p. are common) across experiments is crucial for reproducible results.

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To cite this document: Smolecule. [AM404 alternative uptake inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b518267#am404-alternative-uptake-inhibitors>]

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